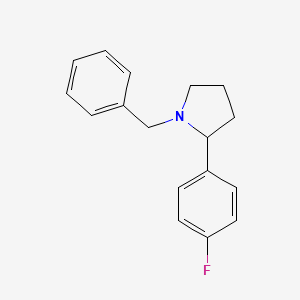
2-Cyclopentylthiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylthiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopentyl group and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylthiazole-4-carbaldehyde typically involves the Hantzsch thiazole synthesis, where primary thioamides react with α-haloketones. This reaction can be conducted under solvent-free conditions or using microwave irradiation to enhance yield and efficiency . Another method involves the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate in refluxing acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Hantzsch synthesis and its variants suggests potential for industrial application, especially with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopentylthiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: 2-Cyclopentylthiazole-4-carboxylic acid.
Reduction: 2-Cyclopentylthiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclopentylthiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylthiazole-4-carbaldehyde is not fully elucidated. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its thiazole ring and aldehyde group. These interactions can modulate biochemical pathways, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Another thiazole derivative with significant antimicrobial properties.
Thiazole-4-carboxylic acid: Similar to this compound but with a carboxylic acid group instead of an aldehyde.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacophore in drug design compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-cyclopentyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
Clé InChI |
QOWPBUJLDNXFKY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC(=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)
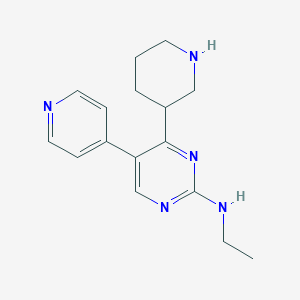
![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
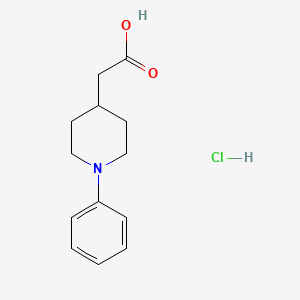
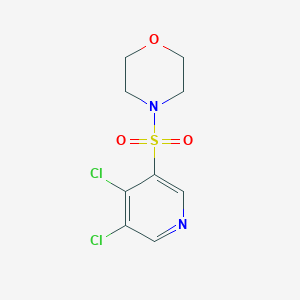
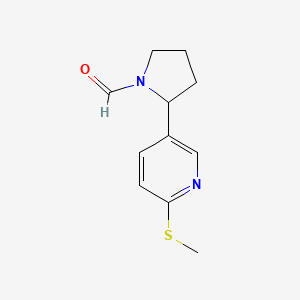


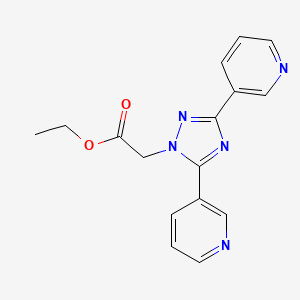
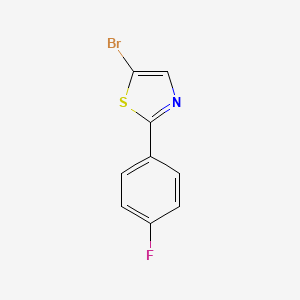
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
